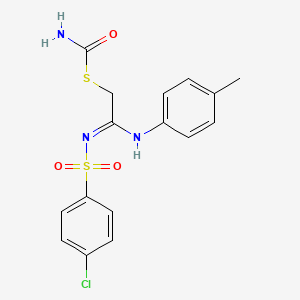

(Z)-2-(carbamoylsulfanyl)-N'-(4-chlorobenzenesulfonyl)-N-(4-methylphenyl)ethanimidamide

Description

Properties

IUPAC Name |

S-[(2Z)-2-(4-chlorophenyl)sulfonylimino-2-(4-methylanilino)ethyl] carbamothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S2/c1-11-2-6-13(7-3-11)19-15(10-24-16(18)21)20-25(22,23)14-8-4-12(17)5-9-14/h2-9H,10H2,1H3,(H2,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLRAHFBCYLJBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)Cl)CSC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/CSC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(carbamoylsulfanyl)-N'-(4-chlorobenzenesulfonyl)-N-(4-methylphenyl)ethanimidamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form a sulfonamide intermediate. This intermediate is then reacted with 4-methylaniline under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of (Z)-2-(carbamoylsulfanyl)-N'-(4-chlorobenzenesulfonyl)-N-(4-methylphenyl)ethanimidamide may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(carbamoylsulfanyl)-N'-(4-chlorobenzenesulfonyl)-N-(4-methylphenyl)ethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

(Z)-2-(carbamoylsulfanyl)-N'-(4-chlorobenzenesulfonyl)-N-(4-methylphenyl)ethanimidamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (Z)-2-(carbamoylsulfanyl)-N'-(4-chlorobenzenesulfonyl)-N-(4-methylphenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Benzylamine: An organic compound with a similar amine functional group.

4,4’-Dichlorobenzophenone: Shares structural similarities with the chlorophenyl group.

Suberanilic Acid: Known for its antimicrobial properties and studied for its mechanism of action.

Uniqueness

(Z)-2-(carbamoylsulfanyl)-N'-(4-chlorobenzenesulfonyl)-N-(4-methylphenyl)ethanimidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

(Z)-2-(carbamoylsulfanyl)-N'-(4-chlorobenzenesulfonyl)-N-(4-methylphenyl)ethanimidamide is a synthetic compound that belongs to the class of carbamimidamide derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of (Z)-2-(carbamoylsulfanyl)-N'-(4-chlorobenzenesulfonyl)-N-(4-methylphenyl)ethanimidamide can be summarized as follows:

- Molecular Formula : C16H17ClN2O2S

- Molecular Weight : 348.84 g/mol

The structure features a carbamoylsulfanyl group, a chlorobenzenesulfonyl moiety, and an ethyl chain attached to a methylphenyl group, which may influence its biological activity.

Research indicates that compounds similar to (Z)-2-(carbamoylsulfanyl)-N'-(4-chlorobenzenesulfonyl)-N-(4-methylphenyl)ethanimidamide exhibit diverse mechanisms of action, including:

- Inhibition of Inducible Nitric Oxide Synthase (iNOS) : This enzyme is often implicated in tumor progression and inflammation. Selective inhibition can lead to reduced tumor growth and improved therapeutic outcomes in glioma models .

- Cytotoxic Effects : Studies have shown that derivatives can induce cytotoxicity in cancer cell lines, leading to decreased metabolic activity and increased lactate dehydrogenase (LDH) release, indicative of cell membrane damage .

Biological Activity Overview

The following table summarizes key biological activities associated with (Z)-2-(carbamoylsulfanyl)-N'-(4-chlorobenzenesulfonyl)-N-(4-methylphenyl)ethanimidamide and related compounds:

Case Studies

- Antiglioma Activity : A study on various acetamidine derivatives, including (Z)-2-(carbamoylsulfanyl)-N'-(4-chlorobenzenesulfonyl)-N-(4-methylphenyl)ethanimidamide, demonstrated significant antiproliferative effects against C6 rat glioma cells. The compound showed a dose-dependent reduction in metabolic activity starting from 50 µM concentrations .

- Neuroprotective Potential : In vitro studies have indicated that compounds with structural similarities exhibit neuroprotective properties against glutamate-induced toxicity in HT22 neuronal cells. These findings suggest potential applications in treating neurodegenerative disorders .

Q & A

Q. How can isotopic labeling (e.g., ¹⁴C or ³⁵S) track the compound’s metabolic fate in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.